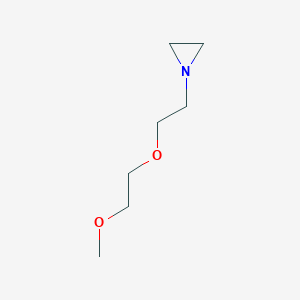
1-(2-(2-Methoxyethoxy)ethyl)aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2-Methoxyethoxy)ethyl)aziridine is an organic compound that belongs to the class of aziridines. Aziridines are three-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a 2-(2-methoxyethoxy)ethyl group attached to the aziridine ring. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-(2-Methoxyethoxy)ethyl)aziridine can be synthesized through several methods. One common approach involves the cyclization of haloamines or amino alcohols. For instance, the reaction of 2-(2-methoxyethoxy)ethylamine with a halogenating agent, followed by intramolecular nucleophilic substitution, can yield the desired aziridine. Another method involves the use of nitrene addition to alkenes, where a nitrene intermediate reacts with an alkene to form the aziridine ring.
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves the dehydration of amino alcohols. The Nippon Shokubai process, for example, uses an oxide catalyst and high temperatures to dehydrate aminoethanol derivatives, leading to the formation of aziridines .
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-Methoxyethoxy)ethyl)aziridine undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.
Oxidation and Reduction: Aziridines can be oxidized to form aziridine N-oxides or reduced to form amines.
Substitution Reactions: The aziridine ring can undergo substitution reactions where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Nucleophilic Ring-Opening: Reagents such as sodium azide, triphenylphosphine, and various amines are commonly used. Conditions often involve mild temperatures and solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.
Major Products Formed
Nucleophilic Ring-Opening: Produces a variety of amines, alcohols, or thiols depending on the nucleophile used.
Oxidation: Forms aziridine N-oxides.
Reduction: Yields primary or secondary amines.
Scientific Research Applications
1-(2-(2-Methoxyethoxy)ethyl)aziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anticancer and antimicrobial agents.
Industry: Utilized in the production of polymers and as a cross-linking agent in coatings and adhesives.
Mechanism of Action
The mechanism of action of 1-(2-(2-methoxyethoxy)ethyl)aziridine primarily involves its high reactivity due to ring strain. The aziridine ring can undergo nucleophilic attack, leading to ring-opening and subsequent reactions. This reactivity makes it a valuable intermediate in various synthetic pathways. The compound can also form covalent bonds with biological molecules, potentially disrupting their function and leading to biological activity .
Comparison with Similar Compounds
Similar Compounds
Aziridine: The parent compound with a simple three-membered ring containing one nitrogen atom.
Azetidine: A four-membered ring analog of aziridine, with similar reactivity but less ring strain.
Ethyleneimine: Another name for aziridine, emphasizing its structure as a three-membered ring with one nitrogen atom.
Uniqueness
1-(2-(2-Methoxyethoxy)ethyl)aziridine is unique due to the presence of the 2-(2-methoxyethoxy)ethyl group, which imparts specific chemical properties and reactivity. This functional group can influence the solubility, stability, and reactivity of the compound, making it distinct from other aziridines .
Properties
CAS No. |
441353-91-9 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
1-[2-(2-methoxyethoxy)ethyl]aziridine |
InChI |
InChI=1S/C7H15NO2/c1-9-6-7-10-5-4-8-2-3-8/h2-7H2,1H3 |
InChI Key |
MRKVXSYRXHPNAY-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCN1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


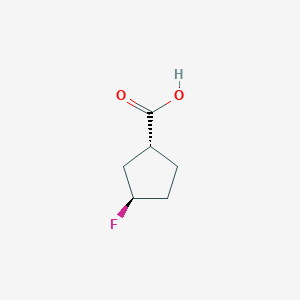

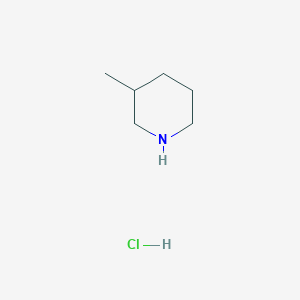
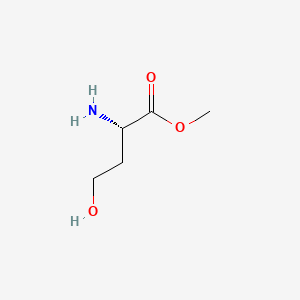

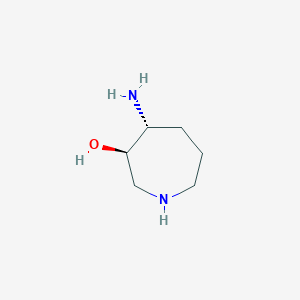
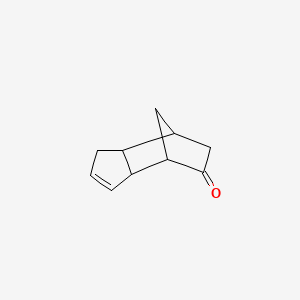

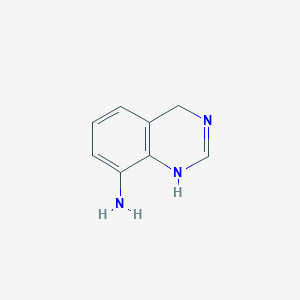
![2-Hydrazinyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11923584.png)
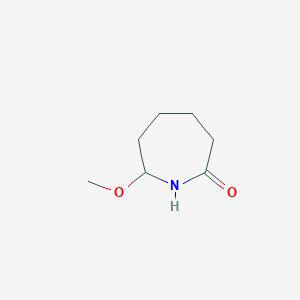
![6-Azaspiro[3.4]octan-2-amine](/img/structure/B11923588.png)

![3-[(2-Methoxyethoxy)methyl]azetidine](/img/structure/B11923593.png)
